molecular formula C10H18O3 B1596997 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal CAS No. 127600-13-9

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal

Cat. No.: B1596997
CAS No.: 127600-13-9
M. Wt: 186.25 g/mol
InChI Key: KSKRSPYEXSAZRE-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique dioxane ring structure, which contributes to its reactivity and biological activity. The compound's molecular formula is C10H18O3C_{10}H_{18}O_3 with a molecular weight of approximately 178.25 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Investigated for its ability to inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
  • Potential Anticancer Activity : Preliminary data indicate effects on cancer cell lines.

The biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors. It may influence signal transduction pathways and gene expression related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of bacteria like E. coli and S. aureus
Anti-inflammatoryModulates cytokine production
AnticancerInduces apoptosis in certain cancer cell lines

Study 1: Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showing promising results for potential therapeutic applications.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound. It was found to decrease the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving inhibition of NF-kB signaling pathways. This study highlights the potential for developing anti-inflammatory drugs based on this compound.

Comparative Analysis with Similar Compounds

This compound can be compared to similar compounds with dioxane structures that have shown biological activity:

Compound Activity Notes
4-(4,4,5,5-Tetramethyl-1,3-dioxaborolan-2-yl)anilineAnticancerSimilar structure but different functional groups
tert-Butyl (3-cyano...)AntimicrobialDifferent applications but related dioxane chemistry

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKRSPYEXSAZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370493
Record name 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127600-13-9
Record name 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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